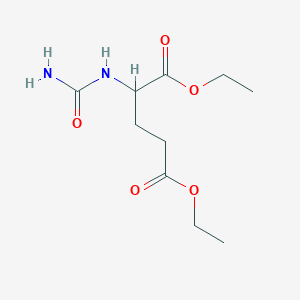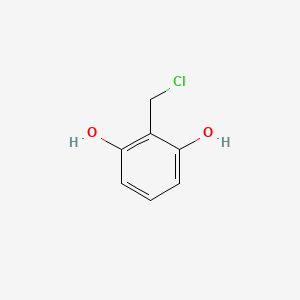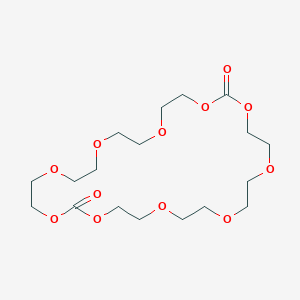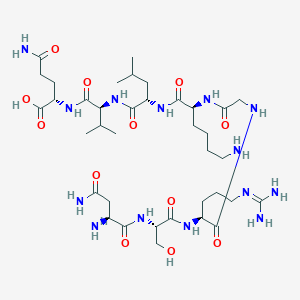
N-Butyl-2,2-dimethylpent-4-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-Butyl-2,2-diméthylpent-4-énamide est un composé chimique de formule moléculaire C11H21NO. Il est connu pour sa structure unique, qui comprend un groupe butyle attaché à un squelette de diméthylpent-4-énamide. Ce composé est utilisé dans diverses applications scientifiques et industrielles en raison de ses propriétés chimiques distinctives.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-Butyl-2,2-diméthylpent-4-énamide implique généralement la réaction de l'acide 2,2-diméthylpent-4-énoïque avec la butylamine. La réaction est effectuée dans des conditions contrôlées, souvent en présence d'un agent déshydratant pour faciliter la formation de la liaison amide. Le mélange réactionnel est ensuite purifié à l'aide de techniques standard telles que la distillation ou la chromatographie pour obtenir le produit souhaité.
Méthodes de production industrielles
Dans un contexte industriel, la production de N-Butyl-2,2-diméthylpent-4-énamide peut impliquer des réacteurs discontinus à grande échelle où les réactifs sont combinés et chauffés à la température requise. Le processus est optimisé pour garantir un rendement élevé et une pureté du produit final. Des méthodes de purification avancées, notamment la cristallisation et l'extraction par solvant, sont utilisées pour atteindre la qualité souhaitée.
Analyse Des Réactions Chimiques
Types de réactions
Le N-Butyl-2,2-diméthylpent-4-énamide subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des oxydes correspondants ou d'autres dérivés contenant de l'oxygène.
Réduction : Il peut être réduit pour former des amines ou d'autres formes réduites.
Substitution : Le groupe amide peut participer à des réactions de substitution, conduisant à la formation de différents dérivés.
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Divers nucléophiles peuvent être utilisés dans les réactions de substitution, souvent dans des conditions acides ou basiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des amines primaires ou secondaires.
Applications de la recherche scientifique
Le N-Butyl-2,2-diméthylpent-4-énamide a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme un élément constitutif dans la synthèse organique, permettant la création de molécules plus complexes.
Biologie : Ce composé peut être utilisé dans des études impliquant des interactions enzymatiques et des voies métaboliques.
Industrie : Le N-Butyl-2,2-diméthylpent-4-énamide est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du N-Butyl-2,2-diméthylpent-4-énamide implique son interaction avec des cibles moléculaires spécifiques. Le groupe amide peut former des liaisons hydrogène avec des enzymes ou des récepteurs, influençant ainsi leur activité. La structure du composé lui permet de participer à diverses voies biochimiques, ce qui peut conduire à des effets thérapeutiques.
Applications De Recherche Scientifique
N-Butyl-2,2-dimethylpent-4-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Butyl-2,2-dimethylpent-4-enamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Buténamide, N,N-diméthyl- : Ce composé a une structure amide similaire mais diffère dans les groupes alkyles attachés.
N-Butyl-2,2-diméthylpentanamide : Structure similaire mais sans la double liaison présente dans le N-Butyl-2,2-diméthylpent-4-énamide.
Unicité
Le N-Butyl-2,2-diméthylpent-4-énamide est unique en raison de sa combinaison spécifique d'un groupe butyle et d'un squelette de diméthylpent-4-énamide. Cette structure confère des propriétés chimiques distinctes, ce qui le rend précieux dans diverses applications.
Propriétés
Numéro CAS |
647027-52-9 |
|---|---|
Formule moléculaire |
C11H21NO |
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
N-butyl-2,2-dimethylpent-4-enamide |
InChI |
InChI=1S/C11H21NO/c1-5-7-9-12-10(13)11(3,4)8-6-2/h6H,2,5,7-9H2,1,3-4H3,(H,12,13) |
Clé InChI |
PDRHBYNAHFEAPI-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C(C)(C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(4-Chlorophenyl)ethylamino]-4-oxobut-2-enoic acid](/img/structure/B12597071.png)

![2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}quinoline-4-carboxylic acid](/img/structure/B12597082.png)

![N-[2-(4-Methyl-1,4-diazepan-1-yl)ethyl]cyclooctanamine](/img/structure/B12597094.png)
![Methanone, [thiobis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-](/img/structure/B12597099.png)


![Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphanium chloride](/img/structure/B12597119.png)

![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, 5-[2-(2-naphthalenyl)propyl]-](/img/structure/B12597141.png)
![Benzamide, 3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxy-](/img/structure/B12597145.png)
![Pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]-](/img/structure/B12597148.png)
